![molecular formula C20H13FN2O3 B3847998 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of indole and oxazole, and it has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It also inhibits the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is the investigation of the potential of this compound as a neuroprotective agent, as it has been shown to have antioxidant properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of science.
Scientific Research Applications
4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
(4Z)-4-[(1-acetylindol-3-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c1-12(24)23-11-13(14-6-3-5-9-18(14)23)10-17-20(25)26-19(22-17)15-7-2-4-8-16(15)21/h2-11H,1H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKBMNGJPYXFF-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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